1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride
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Overview
Description
1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids
Mechanism of Action
Target of Action
Tetrazole derivatives are known to interact with a variety of biological targets due to their structural similarity to carboxylic acids .
Mode of Action
Tetrazoles, in general, are known for their ability to form stable complexes with metal ions and other compounds due to their high nitrogen content . This allows them to interact with various biological targets and induce changes in cellular processes .
Biochemical Pathways
Tetrazole derivatives are known to influence a variety of biological pathways due to their diverse biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities .
Pharmacokinetics
Tetrazoles are known to be more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This characteristic can potentially enhance the bioavailability of the compound.
Result of Action
Given the diverse biological activities of tetrazole derivatives, it can be inferred that the compound may induce a variety of cellular responses depending on the specific targets it interacts with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets . .
Preparation Methods
The synthesis of 1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride typically involves multiple steps. One common method includes the reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate. This intermediate then undergoes a [3+2] cycloaddition with dicyandiamide and sodium azide to form the tetrazole ring . Industrial production methods often utilize microwave-assisted reactions to enhance yield and reduce reaction times .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic chlorides, anhydrides, and strong acids for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed from these reactions include substituted tetrazoles and pyrazoles .
Scientific Research Applications
1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to natural substrates.
Medicine: Investigated for its potential as an anti-inflammatory, antibacterial, and antifungal agent.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar compounds include other tetrazole derivatives such as 5-phenyltetrazole and 1-phenyl-1H-tetrazole-5-thiol. Compared to these compounds, 1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride is unique due to its additional pyrazole ring, which enhances its binding affinity and specificity for certain biological targets .
Properties
IUPAC Name |
1-[(1-phenyltetrazol-5-yl)methyl]pyrazol-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N7.ClH/c12-9-6-13-17(7-9)8-11-14-15-16-18(11)10-4-2-1-3-5-10;/h1-7H,8,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRCCDVJVAVDNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CN3C=C(C=N3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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